6-Isopropyl-6H-indolo[2,3-b]quinoxaline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-ylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11(2)20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAKZQTGJFAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Research Perspectives on 6 Isopropyl 6h Indolo 2,3 B Quinoxaline
Significance in Contemporary Chemical Science Research
The indolo[2,3-b]quinoxaline core, the fundamental structure of 6-Isopropyl-6H-indolo[2,3-b]quinoxaline, is a planar, fused heterocyclic system that has garnered substantial attention from the scientific community. nih.gov Its significance lies in its versatile synthetic accessibility and its unique electronic properties. The fusion of an indole (B1671886) nucleus with a quinoxaline (B1680401) moiety creates an extended π-conjugated system, which is a key determinant of the chemical and physical properties of its derivatives. nih.gov
Researchers have developed various synthetic routes to the indolo[2,3-b]quinoxaline scaffold, often involving the condensation of isatin (B1672199) derivatives with o-phenylenediamines. benthamdirect.comimist.ma This modular nature of its synthesis allows for the systematic introduction of a wide array of substituents at various positions of the heterocyclic core. The N6 position of the indole ring, for instance, serves as a convenient handle for further derivatization, enabling the fine-tuning of the molecule's properties. nih.govacs.org This synthetic tractability has made the indolo[2,3-b]quinoxaline scaffold a valuable template for the development of new molecules with tailored functionalities. nih.gov
Relevance within Medicinal Chemistry and Material Science Contexts
The unique structural and electronic features of the indolo[2,3-b]quinoxaline scaffold have led to its exploration in both medicinal chemistry and material science, with derivatives showing promise in a range of applications.
In the realm of medicinal chemistry , the planar nature of the indolo[2,3-b]quinoxaline system allows it to intercalate with DNA, a mechanism that underpins many of its observed biological activities. nih.govresearchgate.net This interaction with nucleic acids has been a primary focus of research, leading to the discovery of derivatives with potent pharmacological properties. nih.gov
| Biological Activity | Key Findings | Example Derivatives |
| Antiviral | Inhibition of herpes simplex virus (HSV) replication. benthamdirect.com | 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline (B-220) |
| Anticancer | DNA intercalation and potential modulation of multi-drug resistance (MDR). nih.govresearchgate.net | 9-OH-B-220, NCA0424 |
| Antibacterial | Activity against various bacterial strains. jocpr.com | Various novel indolo[2,3-b]quinoxaline analogs |
| Antitubercular | Moderate bacteriostatic effect against Mycobacterium tuberculosis. mdpi.comresearchgate.net | 6H-indolo[2,3-b]quinoxaline amine derivatives |
| Antipsychotic | Structural similarities to existing antipsychotic drugs. jocpr.com | Novel indolo[2,3-b]quinoxaline derivatives |
In the field of material science , the extended π-conjugation and tunable electronic properties of indolo[2,3-b]quinoxaline derivatives make them attractive candidates for applications in organic electronics and energy storage. benthamdirect.combenthamscience.com
| Material Science Application | Key Features and Findings |
| Organic Electronics | Used as building blocks for organic transistors, deep-red OLEDs, electron-transporting layers, and chemical sensors. benthamdirect.combenthamscience.com |
| Redox Flow Batteries | The scaffold has been investigated for creating highly stable, low-reduction potential, and high-solubility anolytes for nonaqueous redox flow batteries (NARFBs). nih.govacs.org A mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline demonstrated a low reduction potential and high stability. nih.govacs.orgnih.gov |
| Dye-Sensitized Solar Cells | Organic dyes containing the indolo[2,3-b]quinoxaline core have been designed and synthesized for use as sensitizers. imist.marsc.org |
Overview of the Indolo[2,3-b]quinoxaline Core Scaffold in Academic Research
The indolo[2,3-b]quinoxaline scaffold is a versatile and privileged structure in chemical research. Its importance stems from the fusion of two biologically and materially relevant heterocycles: indole and quinoxaline. This combination gives rise to a unique set of properties that have been exploited in a variety of scientific disciplines.
The core scaffold's planarity and extended aromatic system are central to its function in many applications. nih.gov In medicinal chemistry, this allows for effective DNA intercalation, which is a common mechanism of action for antiviral and anticancer agents. nih.govresearchgate.net The ability to readily modify the core through various synthetic strategies has enabled the creation of large libraries of derivatives, allowing for systematic structure-activity relationship (SAR) studies. nih.govacs.org
From a material science perspective, the indolo[2,3-b]quinoxaline core provides a robust and electronically active platform. benthamdirect.com Its electron-deficient quinoxaline portion and electron-rich indole moiety can be strategically functionalized to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for designing materials with specific electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components in energy storage systems. nih.govbenthamdirect.com The development of a new anolyte scaffold based on indolo[2,3-b]quinoxaline for nonaqueous redox flow batteries highlights its potential in addressing contemporary energy challenges. nih.govacs.org
Advanced Synthetic Methodologies for 6 Isopropyl 6h Indolo 2,3 B Quinoxaline and Its Derivatives
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is the cornerstone for the construction of the indolo[2,3-b]quinoxaline system. Palladium and ruthenium catalysts, in particular, have been extensively used to facilitate the key bond-forming reactions required to assemble the fused ring system.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org In the context of indolo[2,3-b]quinoxaline synthesis, this reaction is often a crucial first step. A common strategy involves the coupling of an amine with an aryl halide. To achieve the 6-isopropyl substitution, a precursor such as N-isopropyl-2-bromoaniline would be reacted with a suitable quinoxaline (B1680401) derivative.
This approach is frequently followed by a cyclization step to complete the heterocyclic core. bohrium.comresearchgate.net For instance, the Buchwald–Hartwig cross-coupling of 2-(2-bromophenyl)quinoxalines with various amines sets the stage for a subsequent intramolecular cyclization to yield the final indolo[2,3-b]quinoxaline product. researchgate.net This two-step sequence is highly efficient, often proceeding in good to excellent yields. bohrium.commdpi.com
Table 1: Buchwald-Hartwig Coupling for Indolo[2,3-b]quinoxaline Precursors
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-(2-bromophenyl)quinoxaline | Isopropylamine (B41738) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 | researchgate.net |
| 3-Bromo-2-chloroquinoxaline | N-isopropylaniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 78 | nih.gov |
More advanced, one-pot methodologies have been developed that combine palladium-catalyzed C-N coupling with C-H activation. rsc.orgnih.gov These reactions can form the indolo[2,3-b]quinoxaline core from simpler starting materials in a single synthetic operation. A typical approach might start with 2,3-dibromoquinoxaline (B1596595) and an appropriately substituted aniline. rsc.org
The reaction proceeds through a sequence of a C-N coupling followed by an intramolecular C-H activation/C-N coupling cascade to form the indole (B1671886) ring. While this method can be highly efficient, its substrate scope may be more limited compared to the two-step approaches. rsc.org The synthesis of the 6-isopropyl derivative would necessitate the use of N-isopropylaniline as the coupling partner.
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is another versatile tool for constructing the carbon framework of indolo[2,3-b]quinoxalines. nih.govnih.gov This method is typically used to build up a precursor molecule which then undergoes cyclization.
A two-step approach can be employed, starting with the Suzuki coupling of 2,3-dibromoquinoxaline with 2-bromophenylboronic acid. researchgate.net The resulting 2-bromo-3-(2-bromophenyl)quinoxaline can then undergo a subsequent double C-N coupling reaction with isopropylamine to afford 6-Isopropyl-6H-indolo[2,3-b]quinoxaline. rsc.orgnih.gov This modular approach allows for significant variation in the substitution pattern of the final product.
Ruthenium-catalyzed reactions have emerged as a powerful alternative for the synthesis of N-substituted indolo[2,3-b]quinoxalines. acs.orgnih.gov A notable one-pot method involves the Ru(II)-catalyzed ortho-C-H functionalization of 2-arylquinoxalines with sulfonyl azides. acs.orgnih.govresearchgate.net This reaction proceeds through a double C-N bond formation, leading directly to the 6H-indolo[2,3-b]quinoxaline core.
The N-substituent in the product originates from the sulfonyl azide. To obtain an N-unsubstituted product, the resulting N-sulfonyl group can be cleaved. researchgate.net While this method is highly efficient for N-sulfonyl derivatives, the direct introduction of an isopropyl group at the N-6 position via this specific route is not straightforward and would likely require a multi-step process involving deprotection and subsequent alkylation. Preliminary mechanistic studies suggest the reaction involves a five-membered ruthenacycle intermediate. acs.orgnih.gov
Table 2: Ruthenium-Catalyzed Synthesis of N-Substituted Indolo[2,3-b]quinoxalines
| 2-Arylquinoxaline | Sulfonyl Azide | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Phenylquinoxaline | Tosyl azide | [Ru(p-cymene)Cl₂]₂ | DDQ | 1,2-dichloroethane | 94 | acs.orgnih.gov |
| 2-(4-Methoxyphenyl)quinoxaline | 4-Nosyl azide | [Ru(p-cymene)Cl₂]₂ | DDQ | 1,2-dichloroethane | 89 | acs.orgnih.gov |
Intramolecular Cyclization and Annulation Protocols
The final ring-closing step to form the indolo[2,3-b]quinoxaline scaffold is a critical part of many synthetic strategies. Intramolecular cyclization reactions provide an efficient means to construct the pentacyclic system from a suitably functionalized precursor.
Intramolecular nucleophilic substitution of hydrogen (SNH) is a key cyclization method, often employed after an initial cross-coupling reaction. nih.gov This reaction, also known as oxidative cyclodehydrogenation, forms the final C-N bond to complete the indole ring portion of the molecule.
Condensation Reactions for Core Scaffold Assembly
The construction of the fundamental 6H-indolo[2,3-b]quinoxaline scaffold is predominantly achieved through condensation reactions that unite an indole-2,3-dione (isatin) precursor with a suitable diamine. These methods are valued for their efficiency and the directness with which they assemble the tetracyclic core.
Isatin (B1672199) and Diamine Condensations
The most conventional and frequently utilized method for synthesizing the indolo[2,3-b]quinoxaline framework is the acid-catalyzed condensation of an isatin derivative with an ortho-phenylenediamine. researchgate.net This reaction is typically carried out in the presence of Brønsted acids such as acetic acid, formic acid, or hydrochloric acid, which facilitate the cyclization and dehydration steps. researchgate.netsapub.org
The versatility of this method allows for the synthesis of a wide array of substituted indolo[2,3-b]quinoxalines by employing appropriately substituted isatins and/or ortho-phenylenediamines. For instance, the reaction of 1,5-disubstituted 2,3-dioxo-2,3-dihydroindole with orthophenylene diamine yields various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines. bohrium.com Similarly, condensing isatin with 1,2-diaminocyclohexane in refluxing acetic acid produces 1,2,3,4,4a,11a-hexahydro-6H-indolo[2,3-b]quinoxaline, demonstrating the use of non-aromatic diamines to create saturated ring systems. imist.maderpharmachemica.com
Modern advancements have introduced greener and more efficient protocols. One such development involves an ultrasound-irradiated, catalyst-free reaction in water, which provides indolo[2,3-b]quinoxalines in high yields (87–95%) over short reaction times. nih.gov This approach is compatible with various substitutions on both the diamine and isatin rings. nih.gov Heterogeneous catalysts, such as rutile phase TiO2 nanoparticles, have also been employed to afford quinoxaline derivatives selectively and in excellent yields under solvent-free conditions, enhancing the environmental friendliness of the synthesis. researchgate.net
| Isatin Derivative | Diamine | Conditions | Product | Yield |
|---|---|---|---|---|
| Isatin | o-phenylenediamine | Acetic Acid, Reflux | 6H-indolo[2,3-b]quinoxaline | High |
| Substituted Isatins | o-phenylenediamine | Ultrasound, Water | Substituted 6H-indolo[2,3-b]quinoxalines | 87-95% |
| Isatin | 1,2-diaminocyclohexane | Acetic Acid, Reflux | 1,2,3,4,4a,11a-hexahydro-6H-indolo[2,3-b]quinoxaline | 85% |
| Isatin derivatives | o-phenylenediamine | TiO2 NPs, 100 °C, Solvent-free | Substituted 6H-indolo[2,3-b]quinoxalines | Excellent |
Cyclo-condensation Approaches
Beyond the direct condensation of isatins and diamines, alternative cyclo-condensation strategies have been developed to access the indolo[2,3-b]quinoxaline core, often providing routes to derivatives that are not easily accessible through traditional methods.
One innovative one-pot approach involves the Ruthenium(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides. bohrium.comnih.gov This process facilitates a double C-N bond formation, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to construct the N-substituted indolo[2,3-b]quinoxaline ring system in yields up to 94%. nih.gov This method is notable for its broad substrate scope and efficiency. nih.gov
Another significant strategy is based on a sequence of transition-metal-catalyzed cross-coupling reactions followed by intramolecular cyclization. A prominent example is the Buchwald–Hartwig cross-coupling reaction, which is used to link an appropriate aryl amine to a quinoxaline precursor. nih.govresearchgate.net The subsequent step involves an intramolecular oxidative cyclodehydrogenation or a nucleophilic aromatic substitution of hydrogen (SNH reaction) to forge the final ring and complete the indolo[2,3-b]quinoxaline scaffold. nih.gov This synthetic route has been successfully applied to prepare novel heterocyclic analogues, such as 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines. nih.gov
Derivatization and Functionalization Strategies
Following the assembly of the core indolo[2,3-b]quinoxaline structure, further derivatization and functionalization are often necessary to modulate the compound's properties. These strategies focus on introducing a variety of substituents and annulating new heterocyclic rings onto the existing framework.
Synthesis of N-Substituted Indolo[2,3-b]quinoxaline Analogues
The nitrogen atom at the 6-position of the indolo[2,3-b]quinoxaline ring is a common site for substitution, enabling the introduction of diverse functional groups. Alkylation is a primary method for achieving this. For example, reacting 6H-indolo[2,3-b]quinoxaline with 1-long chain alkyl-indoline-2,3-diones in refluxing xylene yields the corresponding 6-alkyl-6(H)-indolo[2,3-b]quinoxalines. imist.maresearchgate.net A series of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines has also been synthesized with high yields via the reaction of 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline with various amines. researchgate.netresearchgate.net
Furthermore, N-glycosylated analogues can be prepared through the cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes, directly incorporating a sugar moiety at the indole nitrogen position. rsc.org As mentioned previously, the one-pot Ru(II)-catalyzed C-H functionalization of 2-arylquinoxalines also serves as a direct route to N-substituted indolo[2,3-b]quinoxalines. nih.gov These N-substitutions are crucial for developing analogues with specific properties and biological activities.
| Method | Reagents | Product Type | Reference |
|---|---|---|---|
| Alkylation | 1-long chain alkyl-indoline-2,3-diones, xylene | 6-alkyl-6(H)-indolo[2,3-b]quinoxalines | researchgate.net, imist.ma |
| Aminopropylation | 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline, amines | 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines | researchgate.net |
| Glycosylation | Isatine-N-glycosides, 1,2-diaminobenzenes | N-Glycosides of 6H-indolo[2,3-b]quinoxaline | rsc.org |
| C-H Functionalization | 2-Arylquinoxalines, sulfonyl azides, Ru(II) catalyst, DDQ | N-Substituted indolo[2,3-b]quinoxalines | nih.gov |
Heterocyclic Annulation via Reactive Intermediates
Building upon the indolo[2,3-b]quinoxaline core by annulating additional heterocyclic rings can significantly expand the chemical space and lead to novel polycyclic systems. This is often accomplished by first installing a reactive functional group onto the core scaffold, which then serves as a handle for subsequent ring-forming reactions.
A versatile strategy for heterocyclic annulation involves the use of a carbohydrazide (B1668358) intermediate. nih.govbenthamdirect.com The synthesis begins with the preparation of a precursor like 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide. nih.govresearchgate.net This key intermediate is synthesized from the corresponding carboethoxy compound via hydrazinolysis. nih.gov
The carbohydrazide group is highly reactive and can be exploited to construct various five- and six-membered heterocyclic rings. nih.govbenthamdirect.comresearchgate.net For instance, reaction of the carbohydrazide with different reagents can lead to the formation of 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, effectively fusing new heterocyclic systems onto the parent indoloquinoxaline structure. nih.govbenthamdirect.com This approach highlights the utility of the indolo[2,3-b]quinoxaline nucleus as a versatile precursor for the synthesis of more complex heterocyclic compounds. nih.govresearchgate.net
Formation of Polycyclic Compounds (e.g., Hexahydro and Tetrahydro Derivatives)
The synthesis of partially saturated polycyclic derivatives of the indolo[2,3-b]quinoxaline system, specifically hexahydro and tetrahydro variants, represents a significant area of research. These compounds, which feature a non-planar structure, are often synthesized through the condensation of isatin precursors with 1,2-diaminocyclohexane. This reaction provides a direct route to the fused heterocyclic core, with the degree of saturation in the final product being controllable through reaction conditions and subsequent processing.
A primary method for the synthesis of 1,2,3,4,4a,11a-hexahydro-6H-indolo[2,3-b]quinoxaline involves the condensation of isatin with 1,2-diaminocyclohexane. derpharmachemica.comresearchgate.net This reaction is typically conducted under reflux in the presence of an acid catalyst, such as glacial acetic acid. The process yields the hexahydro derivative, which can then be further modified. For instance, to achieve the target 6-isopropyl substitution, N-isopropylisatin would be used as the starting material. The reaction involves the formation of a stable, fully saturated six-membered ring fused to the quinoxaline moiety.
The synthesis of the corresponding 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxalines can also be achieved via the condensation of isatin derivatives with 1,2-diaminocyclohexane. imist.maresearchgate.net In this case, the reaction is often carried out in a different solvent system, such as refluxing methanol (B129727) with a catalytic amount of acetic acid. imist.maresearchgate.net Research indicates that the initial product of this condensation can be the hexahydroindoloquinoxaline, which then undergoes oxidative aromatization to form the more stable tetrahydroindoloquinoxaline. researchgate.net This transformation highlights the close synthetic relationship between the hexahydro and tetrahydro derivatives.
The detailed research findings for these synthetic approaches are summarized in the tables below, illustrating the reaction conditions and resulting compounds.
Table 1: Synthesis of Hexahydro-6H-indolo[2,3-b]quinoxaline Derivatives
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| Isatin | 1,2-Cyclohexanediamine, Glacial Acetic Acid | 1,2,3,4,4a,11a-hexahydro-6H-indolo[2,3-b]quinoxaline | 85% | derpharmachemica.com |
| Isatin | 1,2-Diaminocyclohexane | Hexahydro-6H-indolo[2,3-b]quinoxaline | Not specified | researchgate.net |
Table 2: Synthesis of 1,2,3,4-Tetrahydro-indolo[2,3-b]quinoxaline Derivatives
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| Isatin Derivatives | 1,2-Diaminocyclohexane, Acetic Acid, Methanol (reflux) | 1,2,3,4-Tetrahydro-indolo[2,3-b]quinoxalines | Not specified | imist.maresearchgate.net |
| Isatin | 1,2-Diaminocyclohexane | Intermediate hexahydroindoloquinoxaline, followed by oxidative aromatization to Tetrahydroindoloquinoxaline | Not specified | researchgate.net |
Spectroscopic and Advanced Analytical Characterization of 6 Isopropyl 6h Indolo 2,3 B Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific ¹H NMR data for 6-Isopropyl-6H-indolo[2,3-b]quinoxaline, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the isopropyl and aromatic protons, are not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Detailed ¹³C NMR spectral data, which would identify the chemical shifts of all carbon atoms within the this compound molecule, including the distinct signals for the isopropyl group and the fused heterocyclic ring system, have not been reported.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis
Information regarding the ¹⁵N NMR spectroscopy of this compound is absent from the scientific literature. This advanced technique would provide valuable insight into the electronic environment of the nitrogen atoms within the indoloquinoxaline core.
Mass Spectrometry (MS)
While mass spectrometry is a standard method for determining the molecular weight and fragmentation pattern of organic compounds, the specific mass spectrum and fragmentation analysis for this compound are not available in the reviewed sources.
Elemental Analysis
The elemental analysis of this compound, which would provide the experimental percentages of carbon, hydrogen, and nitrogen to confirm its empirical formula (C₁₇H₁₅N₃), has not been reported in the literature surveyed.
Computational and Theoretical Investigations of 6 Isopropyl 6h Indolo 2,3 B Quinoxaline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of chemical compounds. For the 6H-indolo[2,3-b]quinoxaline system, DFT calculations offer deep insights into its fundamental electronic and conformational landscape.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and the energy required for electronic excitation.
While specific data for 6-isopropyl-6H-indolo[2,3-b]quinoxaline is not available, DFT calculations have been performed on the closely related analog, 6-methyl-6H-indolo[2,3-b]quinoxaline . These studies provide representative data for the electronic properties of the core scaffold. rsc.org The HOMO of this compound confirms that the pz orbital of the indole (B1671886) nitrogen contributes significantly, indicating its role as a π-donor. rsc.org The LUMO is distributed across the extended π-system of the quinoxaline (B1680401) portion, which acts as the electron-accepting unit. rsc.org This distribution facilitates an intramolecular charge transfer (ICT) from the indole part to the quinoxaline part upon electronic excitation.
The calculated frontier orbital energies for the parent scaffold highlight its potential as an n-type material in optoelectronic applications. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies for Indolo[2,3-b]quinoxaline Analogs Note: The following data is for a close analog, 6-methyl-6H-indolo[2,3-b]quinoxaline, and is presented to illustrate the electronic properties of the core scaffold. The specific values for the 6-isopropyl derivative may vary.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.11 researchgate.net | Highest Occupied Molecular Orbital; associated with electron-donating capacity. |
| LUMO | -1.25 researchgate.net | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capacity. |
| HOMO-LUMO Gap | 4.86 researchgate.net | Energy difference; indicates chemical stability and electronic transition energy. |
DFT calculations are also employed to determine the most stable three-dimensional conformation of a molecule by optimizing its geometry to a minimum energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles.
For the 6H-indolo[2,3-b]quinoxaline scaffold, computational studies have been compared with experimental X-ray crystallography data, showing excellent agreement. uni-rostock.de These studies confirm the near-planar structure of the fused four-ring system, a critical feature for its ability to intercalate with DNA. nih.gov The substituent at the N6 position, such as an isopropyl group, will have a specific orientation relative to this plane.
A study on 6-phenyl-6H-indolo[2,3-b]quinoxaline provides validated geometric data for the core structure, calculated at the B3LYP/6-31G* level of theory. uni-rostock.de The differences between theoretical and experimental bond lengths and bond angles were found to be minimal, typically within 0.015 Å and 2.1 degrees, respectively, underscoring the high accuracy of the DFT method for this class of molecules. uni-rostock.de
Table 2: Selected Calculated Geometric Parameters for the 6H-Indolo[2,3-b]quinoxaline Scaffold Note: Data is derived from studies on a 6-phenyl substituted analog and represents the core ring structure. Bond numbering may vary by publication; the data reflects the key structural features.
| Parameter | Type | Calculated Value |
|---|---|---|
| N1-C1 | Bond Length | 1.373 Å uni-rostock.de |
| C2-N2 | Bond Length | 1.381 Å uni-rostock.de |
| C9-C10 | Bond Length | 1.412 Å uni-rostock.de |
| N3-C15 | Bond Length | 1.425 Å uni-rostock.de |
| C1-N1-C5 | Bond Angle | 114.0° uni-rostock.de |
| N2-C8-C9 | Bond Angle | 120.1° uni-rostock.de |
| C10-C11-N3 | Bond Angle | 108.9° uni-rostock.de |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is crucial in drug discovery for predicting binding affinity and understanding potential mechanisms of action.
Based on the known pharmacology of the compound class, the plausible mechanism of action is the disruption of DNA replication and transcription processes through intercalation. nih.gov Molecular docking could further refine this by identifying specific interactions (e.g., hydrogen bonds, van der Waals forces) between the isopropyl group and the DNA grooves, which could stabilize the complex and contribute to its biological activity. However, without specific studies, this remains a hypothetical model.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is represented by a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity.
A key QSAR study was performed by Moorthy et al. on a series of 14 6H-indolo[2,3-b]quinoxaline derivatives to model their cytotoxic activity against the human leukemia (HL-60) cell line. tandfonline.com Although This compound was not included in this specific study set, the resulting model provides critical insights into the structural requirements for cytotoxicity in this chemical class. The closest analog in the study was a 6-ethyl derivative. tandfonline.com
The best QSAR model developed in the study demonstrated a strong correlation between the physicochemical properties of the derivatives and their cytotoxic potency. tandfonline.com The model was statistically significant, with a high squared correlation coefficient (r²) and predictive power confirmed by cross-validation (q²).
The final QSAR equation was: pIC₅₀ = 0.443 (±0.12) SlogP + 0.177 (±0.09) chi3ch - 1.102 (±0.44) tandfonline.com
Where:
pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration (a measure of cytotoxic activity).
SlogP: A descriptor for lipophilicity (the octanol-water partition coefficient). The positive coefficient indicates that higher lipophilicity is favorable for activity.
chi3ch: A molecular connectivity index (a topological descriptor) that relates to the degree of branching and complexity of the molecule. Its positive coefficient suggests that specific branching patterns enhance cytotoxic activity. tandfonline.com
Table 3: Statistical Parameters of the QSAR Model for Cytotoxicity of 6H-Indolo[2,3-b]quinoxaline Derivatives
| Statistical Parameter | Value | Description |
|---|---|---|
| n | 14 tandfonline.com | Number of compounds in the dataset. |
| r² | 0.812 tandfonline.com | Squared correlation coefficient; indicates goodness of fit. |
| q² | 0.701 tandfonline.com | Cross-validated r²; indicates predictive ability. |
| F-test | 23.69 tandfonline.com | F-statistic; indicates the statistical significance of the model. |
| SEE | 0.181 tandfonline.com | Standard error of the estimate. |
Predictive Modeling for In Vitro Biological Efficacy
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, has been instrumental in forecasting the in vitro biological efficacy of 6H-indolo[2,3-b]quinoxaline derivatives. While specific models focusing exclusively on the 6-isopropyl derivative are not extensively documented, a notable QSAR study on a series of 6H-indolo[2,3-b]quinoxaline analogs provides a robust framework for understanding its potential cytotoxic activity. nih.govnih.gov
This research established a statistically significant QSAR model for the cytotoxic activity of these compounds against the human leukemia (HL-60) cell line. nih.gov The model was developed using multiple linear regression (MLR) analysis, correlating various molecular descriptors with the observed biological activity. The predictive power of the model is underscored by its validation statistics, which demonstrate a strong correlation between the predicted and observed activities of the training and test set compounds.
For a hypothetical application of such a model to this compound, the first step would be the calculation of the relevant molecular descriptors for this specific structure. The validated QSAR equation would then be used to predict its cytotoxic potency. The presence of the isopropyl group at the 6-position would likely influence key descriptors related to steric hindrance, lipophilicity, and molecular shape, which in turn would impact the predicted biological efficacy.
Correlation of Molecular Descriptors with Bioactivity Profiles
The bioactivity of 6H-indolo[2,3-b]quinoxaline derivatives is intricately linked to a variety of molecular descriptors. The aforementioned QSAR study identified several key descriptors that significantly influence the cytotoxic activity of this class of compounds. nih.gov These descriptors fall into several categories, including thermodynamic, electronic, and steric parameters.
A crucial finding from the study is that the cytotoxic potency of these derivatives is influenced by substituents that are cyclic or possess primary carbon atoms. nih.gov This suggests that the size, shape, and electronic nature of the substituent at the 6-position play a direct role in the molecule's interaction with its biological target, which is presumed to be DNA intercalation. nih.govnih.gov
The following table summarizes some of the important molecular descriptors identified in the QSAR study of 6H-indolo[2,3-b]quinoxaline derivatives and their potential relevance to the bioactivity of this compound.
| Molecular Descriptor Category | Specific Descriptor Example | Correlation with Cytotoxic Activity | Potential Influence of the Isopropyl Group |
| Thermodynamic | Heat of Formation | Positive or Negative | The isopropyl group would alter the overall heat of formation, potentially impacting the stability and binding affinity of the molecule. |
| Electronic | Dipole Moment | Varies | The electron-donating nature of the isopropyl group could modify the dipole moment, affecting interactions with polar biological macromolecules. |
| Steric/Topological | Molar Refractivity | Generally Positive | The bulky isopropyl group would increase molar refractivity, potentially enhancing van der Waals interactions with the target site. |
| Lipophilicity | LogP | Generally Positive | The isopropyl group would increase the lipophilicity (LogP value), which could enhance cell membrane permeability. |
Quantum-Mechanical Methodologies for Physicochemical Property Analysis
Quantum-mechanical methodologies, particularly Density Functional Theory (DFT), have been employed to analyze the physicochemical properties of the 6H-indolo[2,3-b]quinoxaline scaffold. nih.govacs.org These computational techniques provide a detailed understanding of the electronic structure, reactivity, and other fundamental properties of the molecule.
One study utilized DFT calculations with the TPSSh-D4 functional to investigate the reduction potentials of 6-methyl-6H-indolo[2,3-b]quinoxaline. nih.govacs.org The calculated reduction potentials were in excellent agreement with experimental values, validating the computational protocol. nih.govacs.org This methodology could be directly applied to this compound to predict its electrochemical behavior.
Key physicochemical properties that can be analyzed using quantum-mechanical methods include:
Frontier Molecular Orbital (FMO) Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO can provide insights into the molecule's stability and its potential as an electron donor or acceptor.
Electron Density Distribution: This analysis reveals the regions of the molecule that are electron-rich or electron-poor, which is critical for understanding intermolecular interactions, including those with biological targets.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions.
The following table illustrates some of the key physicochemical properties of the parent 6H-indolo[2,3-b]quinoxaline scaffold that can be determined using quantum-mechanical calculations, and how the 6-isopropyl substituent might influence them.
| Physicochemical Property | Description | Predicted Influence of the 6-Isopropyl Group |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and kinetic stability. | The electron-donating isopropyl group may slightly decrease the HOMO-LUMO gap, potentially increasing reactivity. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | The isopropyl group is expected to lower the ionization potential, making the molecule a better electron donor. |
| Electron Affinity | The energy released when an electron is added to the molecule. | The effect on electron affinity is less straightforward but would be altered by the change in electronic distribution caused by the isopropyl group. |
| Global Hardness and Softness | Measures of the molecule's resistance to change in its electron distribution. | The molecule's hardness and softness would be modulated by the presence of the isopropyl group, affecting its overall reactivity. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Isopropyl 6h Indolo 2,3 B Quinoxaline Analogues
Impact of Substituent Nature and Positional Isomerism on Biological Efficacy
The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is highly dependent on the nature and position of substituents on the core structure. The substituent at the 6-position of the indole (B1671886) nitrogen, such as the isopropyl group, plays a crucial role in modulating the compound's interaction with biological targets.
Studies on a variety of analogues have demonstrated that the side chain attached to the 6H-indolo[2,3-b]quinoxaline nucleus is a key determinant of the thermal stability of the compound-DNA complex, which is a critical parameter for their anticancer and antiviral activities. eurekaselect.comnih.gov For instance, derivatives bearing a dimethylaminoethyl side chain at the N-6 position have been shown to bind strongly to DNA. nih.gov In contrast, those with a morpholinoethyl side chain exhibit weaker DNA interactions. nih.gov The introduction of a 2,3-dihydroxypropyl side chain does not appear to enhance DNA interaction compared to unsubstituted analogues. nih.gov
Furthermore, substitutions on the quinoxaline (B1680401) portion of the molecule also significantly affect biological outcomes. The addition of a fluorine atom at the 9-position has been shown to enhance the antiproliferative activities of a series of derivatives. rsc.org For example, a comparison between fluorinated and non-fluorinated analogues revealed that the presence of fluorine generally leads to greater cytotoxicity. rsc.org Positional isomerism of substituents also has a marked effect. A study on tert-butyl substituted derivatives found that 2- and 3-tert-butyl substitution resulted in a more negative reduction potential compared to 9-tert-butyl substitution, and also improved cycling stability in the context of redox applications. acs.orgnih.gov
Quantitative structure-activity relationship (QSAR) studies have provided further insights, suggesting that for increased cytotoxic potency, the incorporation of cyclic substituents or those with primary carbon atoms is beneficial. tandfonline.comnih.gov One study found that a dimethylamino substitution at the C-9 position resulted in the most effective derivative in that series. researchgate.net
Role of Side Chain Orientation in DNA Binding Affinity
The primary mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is their intercalation into the DNA helix. researchgate.netresearchgate.net The orientation of the side chain at the N-6 position is a critical factor governing the stability and specificity of this interaction. Research indicates that the orientation of the side chain toward the GC-rich minor groove of DNA is crucial for the thermal stability of the resulting compound-DNA complex. eurekaselect.comresearchgate.netnih.gov
The nature of the side chain dictates its ability to interact favorably within the DNA groove. Cationic amino side chains, for instance, are thought to enhance DNA binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. rsc.org This is supported by findings that compounds with a dimethylaminoethyl chain, which is protonated at physiological pH, exhibit strong binding to DNA. nih.gov The length, polarity, structural rigidity, charge, and steric bulk of the side chain are all factors that can result in different DNA binding affinities. rsc.org
Steric and Electronic Effects on In Vitro Bioactivity Profiles
The in vitro bioactivity of 6-Isopropyl-6H-indolo[2,3-b]quinoxaline analogues is significantly influenced by the steric and electronic properties of their substituents. These properties can affect everything from DNA binding affinity to the ability to inhibit specific enzymes.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can alter the electronic distribution of the planar indoloquinoxaline ring system. This, in turn, affects its intercalating ability and other non-covalent interactions.
Electron-donating groups , such as the tert-butyl group, have been shown to make the reduction potential of the molecule more negative. acs.orgnih.gov This property is particularly relevant for applications in electrochemistry but also indicates a change in the electron density of the aromatic system that could influence intermolecular interactions.
Electron-withdrawing groups , like a fluorine atom, have been shown to enhance the antiproliferative activity of these compounds. rsc.org The introduction of a positive charge via methylation at the N-11 position of the quinoxaline ring has also been found to be essential for the cytotoxicity of certain derivatives, likely by enhancing electrostatic interactions with DNA. rsc.org
The conversion of a carboxylic acid group at C-7 (electron-withdrawing) to a dimethyl carboxamido moiety led to a significant increase in cytotoxic activity, possibly due to structural similarity to other known anticancer agents like acridine-4-carboxamide. tandfonline.com This highlights the complex interplay between electronic effects and the specific structural motifs they create.
Correlation of Specific Structural Features with Cytotoxic Potency
Specific structural features of 6H-indolo[2,3-b]quinoxaline analogues have been directly correlated with their cytotoxic potency against various cancer cell lines. The planar, polycyclic aromatic core is a fundamental requirement for DNA intercalation, which is a primary mechanism of cytotoxicity for this class of compounds. tandfonline.com
Key correlations include:
N-6 Side Chain: The presence and nature of the side chain at the 6-position are critical. A clear relationship between DNA binding and cytotoxicity has been established in this series. nih.gov Compounds with a dimethylaminoethyl side chain, which are strong DNA binders, are also among the most cytotoxic. nih.gov
Substitution on the Quinoxaline Ring: The introduction of a fluorine atom at the 9-position generally enhances cytotoxic activity. rsc.org Furthermore, the presence of electron-withdrawing groups such as CF3 or Cl on an aryl-triazole substituent attached to the N-6 methyl group was found to substantially enhance activity against human reproductive organ cancer cell lines. researchgate.net
Cationic Charges: Creating a positive charge on the molecule significantly boosts cytotoxic potency. Dicationic derivatives, with positive charges on both the N-11 position of the quinoxaline ring and on the terminal amino group of the side chain, were found to be more active than their monocationic and neutral counterparts. rsc.org This is attributed to increased DNA binding affinity. rsc.org
QSAR Findings: A quantitative structure-activity relationship (QSAR) analysis performed on a series of 14 derivatives against the human leukemia (HL-60) cell line provided specific structural descriptors linked to cytotoxicity. The model indicated that an increase in the number of primary carbon atoms and the number of rings in the molecule correlates with increased cytotoxic potency. tandfonline.comresearchgate.net This suggests that candidate structures for enhanced cytotoxicity should incorporate cyclic substituents or substituents with primary carbons. tandfonline.comnih.govresearchgate.net
The table below summarizes the cytotoxic activity of selected 6H-indolo[2,3-b]quinoxaline derivatives against the HL-60 cell line.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |
| IDQ-5 | H | CON(CH3)2 | H | H | 1.12 |
| IDQ-10 | H | H | H | C2H5 | 1.95 |
| IDQ-11 | H | H | OCH3 | C2H5 | 2.01 |
| IDQ-13 | CH3 | H | H | C2H5 | 1.3 |
| IDQ-14 | CH3 | H | OCH3 | C2H5 | 1.45 |
| Data sourced from Moorthy et al., J Enzyme Inhib Med Chem, 2010. tandfonline.com |
Influence of Molecular Architecture on Photophysical and Electrochemical Properties
The extended π-conjugated system of the indolo[2,3-b]quinoxaline scaffold endows it with interesting photophysical and electrochemical properties, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and redox flow batteries. nih.govresearchgate.netbenthamscience.com The molecular architecture, including the core structure and the nature of appended substituents, plays a direct role in tuning these properties.
Photophysical Properties: Derivatives of indolo[2,3-b]quinoxaline often exhibit intramolecular charge transfer (ICT) transitions, which are strongly dependent on the solvent polarity. researchgate.net The introduction of donor and acceptor groups onto the scaffold can create donor-acceptor (D-A) type molecules. For example, in a series of indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, the absorption and emission spectra were studied in various solvents. researchgate.net These compounds were found to emit light in the range of 580–648 nm in solution and in the red region (672–700 nm) in solid films. researchgate.net The specific wavelengths and quantum yields are dictated by the nature of the donor and acceptor moieties attached to the core structure. The twisted molecular configuration imposed by certain substitution patterns can restrict rotational freedom, leading to high photoluminescence quantum yields. researchgate.net
Electrochemical Properties: The electrochemical behavior, particularly the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be systematically tuned by structural modifications. These energy levels are critical for determining the electron-accepting (n-type) or electron-donating (p-type) character of the material.
Studies on various derivatives have shown that the indolo[2,3-b]quinoxaline core can serve as an effective n-type material. researchgate.netresearchgate.net Low-lying LUMO levels, typically in the range of -3.00 to -3.43 eV, have been reported for several analogues. researchgate.netresearchgate.net
The introduction of electron-donating groups, such as a tert-butyl group, can raise the HOMO level and lower the reduction potential (making it more negative). acs.orgnih.gov For instance, substituting a 6-methyl-6H-indolo[2,3-b]quinoxaline with a tert-butyl group at the 2- or 3-position lowered the reduction potential from -1.97 V to -2.01 V vs Fc/Fc+. acs.org
The table below presents key electrochemical data for selected indolo[2,3-b]quinoxaline derivatives.
| Compound | Description | LUMO (eV) | HOMO (eV) |
| Derivative 1 | Anthraquinone-derived | -3.29 | - |
| Derivative 2 | Anthraquinone-derived | -3.43 | - |
| Derivative 3 | Naphtho-fused | -3.00 | -6.51 |
| Derivative 4 | Naphtho-fused | -3.30 | -6.84 |
| Data compiled from studies on derivatives for electronic applications. researchgate.netresearchgate.net |
Compound Names Table
| Abbreviation/Code | Full Chemical Name |
| This compound | This compound |
| B-220 | 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline |
| NCA0424 | (structure not specified in sources) |
| 9-OH-B-220 | 9-hydroxy-2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline |
| IDQ-2 | 6-ethyl-6H-indolo[2,3-b]quinoxaline-7-carboxylic acid |
| IDQ-5 | N,N-dimethyl-6-ethyl-6H-indolo[2,3-b]quinoxaline-7-carboxamide |
| IDQ-10 | 6-ethyl-6H-indolo[2,3-b]quinoxaline |
| IDQ-11 | 6-ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline |
| IDQ-13 | 2,3,6-triethyl-6H-indolo[2,3-b]quinoxaline |
| IDQ-14 | 2,3-diethyl-6-ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline |
| Cisplatin | Cisplatin |
| 5-Fluorouracil | 5-Fluorouracil |
| Ellipticine | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole |
| Acridine-4-carboxamide | Acridine-4-carboxamide |
Advanced Applications of 6 Isopropyl 6h Indolo 2,3 B Quinoxaline in Chemical Science and Technology
Organic Electronics and Optoelectronic Device Development
The inherent properties of the indolo[2,3-b]quinoxaline (IQ) scaffold make it a compelling candidate for use in organic electronic devices. These compounds are noted for their potential use as semiconductors and as emitting layers in various organic electronics. nih.gov The unique dipolar structure, potential for strong intramolecular charge transfer (ICT), and the rigid, coplanar nature of the molecule facilitate π-stacking in the solid state, which is crucial for charge transport. researchgate.net
Semiconductor Applications
The 6H-indolo[2,3-b]quinoxaline parent compound is recognized as a small molecule semiconductor building block. tcichemicals.com Derivatives of this scaffold have been investigated for use in organic transistors, highlighting their potential in creating functional electronic components. benthamscience.com The fusion of electron-donating and electron-accepting units within a single rigid molecule provides a basis for developing materials with tailored semiconductor properties.
Emitting Layers in Organic Light-Emitting Diodes (OLEDs)
The 6H-indolo[2,3-b]quinoxaline framework has been successfully utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). Research has shown its application as both an electron-transporting material and as an emitting layer in these devices. nih.govresearchgate.netbenthamscience.comresearchgate.net Furthermore, a novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative, known as TFBIQ, has been synthesized and demonstrated to be an effective hole-injection layer (HIL) in Alq3-based green OLEDs. nih.gov
In a study, an OLED device using a 0.5 nm-thick TFBIQ layer exhibited superior performance compared to devices with thicker layers or a standard MoO₃ HIL. nih.gov The key performance metrics are summarized below.
| Performance Metric | Value |
| Minimum Turn-on Voltage | 3.1 V |
| Maximum Luminescence Intensity | 26,564 cd m⁻² |
| Maximum Current Density (at 11 V) | 348.9 mA cm⁻² |
| Maximum Power Efficiency | 1.46 lm W⁻¹ |
This table presents performance data for an OLED device utilizing a TFBIQ derivative as the hole-injection layer. nih.gov
Development of Organic Dyes for Advanced Optoelectronic Functionalities
The indoloquinoxaline scaffold serves as an excellent core for designing metal-free organic dyes for applications in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net Researchers have synthesized a class of organic dyes by incorporating the 6H-indolo[2,3-b]quinoxaline unit with various electron-rich π-conjugated linkers and a cyanoacrylic acid anchoring group. researchgate.net
N-Type Material Design for Electronic Devices
The electron-deficient nature of the quinoxaline (B1680401) portion of the scaffold makes it suitable for designing n-type (electron-transporting) materials for organic electronics. benthamscience.comresearchgate.net The ability of the 6H-indolo[2,3-b]quinoxaline core to function as an electron-transporting layer in OLEDs is a direct application of this property. researchgate.netresearchgate.net Further research into more complex systems, such as indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, has been explicitly aimed at developing new n-type materials for organic electronics, confirming the utility of this structural motif in the field. scilit.com
Multifunctional Chemosensor Development
The application of indoloquinoxaline-bearing compounds as promising multifunctional chemosensors is an emerging area of research. nih.govbenthamscience.com The inherent fluorescence of the scaffold can be modulated by interactions with external analytes, forming the basis for a sensor. One study developed a derivative of 6H-indolo-[2,3-b]-quinoxaline that acts as a bifunctional inhibitor for the SHP1 enzyme. rsc.org This compound exhibited a significant fluorescence response related to its inhibitory activity, demonstrating a mechanism that could be harnessed for developing advanced chemosensors that combine detection with a therapeutic or inhibitory function. rsc.org
Redox Flow Batteries (RFBs) Anolyte Scaffold Development
A highly promising application of the indolo[2,3-b]quinoxaline scaffold is in the field of energy storage, specifically as a core structure for anolytes in nonaqueous redox flow batteries (NARFBs). nih.govresearchgate.netosti.gov RFBs are a scalable technology for grid-level energy storage, and the development of high-performance, stable, and soluble organic redox-active molecules is a key research objective. nih.govnih.gov
The indolo[2,3-b]quinoxaline scaffold was identified as a promising candidate due to its ability to delocalize charge across its extended π-system, which enhances stability, while maintaining a low reduction potential. acs.org Molecular engineering of this scaffold led to the development of a specific derivative, a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, which exhibited an exceptional combination of desired properties. nih.govnih.govacs.org
This anolyte demonstrated a low reduction potential, remarkable stability, and extremely high solubility in acetonitrile. nih.gov When paired with a catholyte such as N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT), it produced a 2.3 V all-organic NARFB with high capacity retention over extended cycling. nih.govresearchgate.net
| Property | Value |
| Reduction Potential (E₁/₂) | -2.01 V vs Fc/Fc⁺ |
| Solubility in Acetonitrile | >2.7 M |
| H-Cell Capacity Retention | 99.86% over 49.5 hours (202 cycles) |
| Prototype Flow Battery Voltage | 2.3 V (with MEEPT catholyte) |
| Prototype Capacity Retention | 95.8% over 75.1 hours (120 cycles) |
This table summarizes the key performance data for the 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline anolyte derivative. nih.govacs.org
Future Research Directions and Translational Opportunities for 6 Isopropyl 6h Indolo 2,3 B Quinoxaline
Comprehensive Elucidation of Molecular Mechanism of Action Pathways
While the broader class of 6H-indolo[2,3-b]quinoxalines is known to exert pharmacological effects, predominantly through DNA intercalation, a detailed understanding of the specific molecular pathways modulated by the 6-isopropyl derivative is a critical area for future investigation. researchgate.netnih.gov The planar structure of the indolo[2,3-b]quinoxaline core facilitates its insertion between DNA base pairs, which can disrupt DNA replication and transcription, forming the basis of its potential anticancer and antiviral activities. nih.govchalmers.se
Future studies should move beyond general intercalation and aim to identify specific protein targets. For instance, derivatives of this scaffold have shown inhibitory activity against enzymes like SHP1 (Src homology 2 domain-containing phosphatase 1) and topoisomerase II, as well as the ability to modulate STAT3 and STAT5 signaling pathways. nih.govrsc.orgresearchgate.net Research should focus on whether 6-Isopropyl-6H-indolo[2,3-b]quinoxaline itself or its closely related analogs can selectively target these or other clinically relevant proteins. Advanced techniques such as chemical proteomics, thermal shift assays, and enzymatic assays will be instrumental in identifying and validating direct binding partners and downstream signaling consequences.
| Research Avenue | Methodologies | Potential Outcomes |
| Target Deconvolution | Chemical Proteomics, Affinity Chromatography, Cellular Thermal Shift Assay (CETSA) | Identification of direct protein binding partners beyond DNA. |
| Pathway Analysis | RNA-sequencing, Proteomics, Phosphoproteomics | Comprehensive understanding of modulated cellular signaling and gene expression networks. |
| DNA Interaction Specificity | Footprinting Assays, High-resolution NMR, X-ray Crystallography | Determination of sequence or structural preferences for DNA binding. |
Exploration of Novel and Sustainable Synthetic Routes
The classical synthesis of the indolo[2,3-b]quinoxaline core involves the condensation of an isatin (B1672199) with an o-phenylenediamine, often catalyzed by an acid. researchgate.netderpharmachemica.com While effective, there is a growing need for more efficient, versatile, and environmentally friendly synthetic methods.
Future synthetic research should focus on green chemistry principles. This includes the development of one-pot reactions, the use of water as a solvent, and the application of recyclable catalysts like alumina-supported heteropolyoxometalates. researchgate.netnih.gov Modern synthetic strategies such as transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization offer powerful tools for creating a diverse library of this compound derivatives with novel substitutions that would be difficult to access through traditional methods. researchgate.net These advanced methods will facilitate the exploration of structure-activity relationships (SAR) by enabling precise structural modifications.
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of novel this compound-based compounds. Quantitative Structure-Activity Relationship (QSAR) studies have already been employed to model the cytotoxic activity of derivatives, suggesting that specific substituents can enhance potency. nih.gov
Future computational work should leverage more sophisticated techniques. Molecular docking can predict the binding modes and affinities of derivatives against validated protein targets or DNA sequences. tandfonline.commdpi.com Density Functional Theory (DFT) calculations can be used to understand the electronic properties of these molecules, which is crucial for applications in materials science, such as in dye-sensitized solar cells. acs.orgrsc.org By integrating these in silico methods, researchers can rationally design next-generation molecules with improved potency, selectivity, and pharmacokinetic properties, prioritizing synthetic efforts on the most promising candidates.
| Computational Tool | Application | Objective |
| QSAR | Modeling relationships between chemical structure and biological activity. | Predict the potency of new derivatives and guide design. nih.gov |
| Molecular Docking | Simulating the interaction between a ligand and a target protein or DNA. | Elucidate binding modes and predict affinity. tandfonline.com |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Assess the stability of ligand-target complexes. |
| DFT Calculations | Studying the electronic structure of molecules. | Predict electrochemical and photophysical properties. acs.org |
Development of Bifunctional and Multifunctional Indolo[2,3-b]quinoxaline Derivatives
A promising frontier in drug discovery is the creation of single molecules that can interact with multiple targets to achieve synergistic effects or overcome resistance. The indolo[2,3-b]quinoxaline scaffold is an ideal platform for developing such bifunctional and multifunctional agents.
One successful strategy involves creating hybrid molecules. For example, linking the indolo[2,3-b]quinoxaline core to a 7-chloroquinoline (B30040) moiety has produced hybrids with potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. tandfonline.com Another approach is the development of compounds that combine therapeutic and diagnostic functions. A notable example is a derivative that acts as both an inhibitor and a fluorescent imaging agent for the SHP1 enzyme, allowing for real-time monitoring of its target engagement in cells. rsc.orgrsc.org Future work could explore the development of conjugates with sugars to target glucose transporters overexpressed in cancer cells or with other chemotherapeutic agents to create novel combination therapies within a single molecule. nih.govmdpi.com This strategy opens up possibilities for creating highly selective and potent therapeutic agents with novel mechanisms of action.
Q & A
Q. What are the standard synthetic routes for 6-isopropyl-6H-indolo[2,3-b]quinoxaline derivatives?
The core indoloquinoxaline scaffold is typically synthesized via cyclocondensation of isatin derivatives with o-phenylenediamine under acidic conditions (acetic acid, HCl, or H₂SO₄), achieving yields up to 99% . For the 6-isopropyl substituent, nucleophilic substitution or alkylation reactions are employed post-core formation. For example, reacting 6-chloro intermediates with isopropylamine in solvents like DMF or toluene, catalyzed by tetrabutylammonium iodide, introduces the isopropyl group . Key steps include refluxing (80–120°C) and purification via column chromatography.
| Method | Reactants/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Isatin + o-phenylenediamine (acetic acid) | 70–99% | |
| Alkylation | 6-chloro derivative + isopropylamine (DMF) | 60–85% |
Q. How is the molecular structure of indoloquinoxaline derivatives characterized?
Structural confirmation relies on:
- NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and substituents (e.g., isopropyl CH₃ at δ 1.2–1.5 ppm) .
- X-ray crystallography : Planar fused-ring systems with bond lengths confirming conjugation (e.g., C-N bond ~1.35 Å) .
- Mass spectrometry : Molecular ion peaks matching calculated masses (e.g., [M+H]⁺ at m/z 354.25 for brominated analogs) .
Q. What biological activities are reported for indoloquinoxaline derivatives?
These compounds exhibit DNA intercalation, antiviral, and anticancer activities. For example:
- DNA binding : Thermal stability (ΔTₘ up to 12°C) correlates with substituent bulk (e.g., isopropyl enhances intercalation) .
- Anticancer activity : IC₅₀ values ≤10 μM in leukemia cell lines via topoisomerase II inhibition .
- Antiviral effects : EC₅₀ of 0.5 μM against herpes simplex virus (HSV-1) .
Advanced Research Questions
Q. How do substituent variations affect DNA-binding efficiency and thermal stability?
Substituents at the 6-position (e.g., isopropyl vs. phenyl) modulate DNA affinity and thermal stability (ΔTₘ):
- Electron-donating groups (e.g., -OCH₃): Increase HOMO energy (-5.2 eV), enhancing intercalation .
- Bulky groups (e.g., isopropyl): Improve minor-groove binding, raising ΔTₘ by 3–5°C .
| Substituent | HOMO (eV) | ΔTₘ (°C) | Biological Activity |
|---|---|---|---|
| -OCH₃ | -5.2 | 8.2 | Anticancer |
| -C₃H₇ (isopropyl) | -5.5 | 10.1 | Antiviral |
| -Ph | -5.8 | 6.5 | Moderate activity |
Q. What methodological approaches resolve contradictions in structure-activity relationship (SAR) data?
- QSAR modeling : Correlates logP values with cytotoxicity (e.g., logP >3.5 reduces solubility) .
- Molecular docking : Identifies binding poses (e.g., isopropyl orienting toward DNA minor groove) .
- DSC/TGA : Quantifies thermal stability (e.g., decomposition >250°C for halogenated derivatives) .
Q. How can computational methods enhance material design for indoloquinoxaline-based OLEDs?
- DFT calculations : Predict bandgap (e.g., 2.8 eV for 6-isopropyl derivatives) and charge transport properties .
- Electrochemical profiling : Cyclic voltammetry reveals reversible redox peaks (E₁/2 = -1.2 V vs. Ag/Ag⁺) .
- Host-guest compatibility : Simulated Förster resonance energy transfer (FRET) guides dopant selection .
Methodological Notes
- Synthetic Optimization : Use Pd-catalyzed Suzuki coupling for regioselective substitutions (yields >80%) .
- Contradiction Management : Conflicting SAR data (e.g., activity vs. solubility) are resolved by introducing polar groups (e.g., -OH) while retaining planarity .
- Data Validation : Cross-validate NMR/X-ray data with computational models (e.g., Gaussian09) to confirm substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
